(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents, which can be nucleophilic or radical in nature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to saturated carboxylic acids.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of trifluoromethoxy-substituted derivatives.
Scientific Research Applications
(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
- (2E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
- (2E)-3-[4-(trifluoromethylthio)phenyl]prop-2-enoic acid
Uniqueness
(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
199679-35-1 |
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Molecular Formula |
C10H7F3O3 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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